molecular formula C14H16ClN5O B12226945 5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12226945
M. Wt: 305.76 g/mol
InChI Key: KVAYNSDVTBISGX-UHFFFAOYSA-N
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Description

5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that contains both pyrimidine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves the reaction of 2-chloropyrimidine with a piperidine derivative. One common method involves the use of a solvent such as dioxane and a base like sodium hydroxide or ethoxide to facilitate the reaction . The reaction conditions often require heating to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its combination of pyrimidine and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16ClN5O

Molecular Weight

305.76 g/mol

IUPAC Name

5-chloro-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C14H16ClN5O/c15-12-8-18-13(19-9-12)20-6-2-11(3-7-20)10-21-14-16-4-1-5-17-14/h1,4-5,8-9,11H,2-3,6-7,10H2

InChI Key

KVAYNSDVTBISGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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